
(2-Bromoethyl)propylcarbamic acid benzyl ester
Overview
Description
(2-Bromoethyl)propylcarbamic acid benzyl ester is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a propylcarbamic acid benzyl ester structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)propylcarbamic acid benzyl ester typically involves the reaction of propylcarbamic acid benzyl ester with 2-bromoethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)propylcarbamic acid benzyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester or carbamate functionalities, converting them to corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Major products are benzyl alcohol or benzaldehyde derivatives.
Reduction: Products include primary alcohols or amines, depending on the target functional group.
Scientific Research Applications
(2-Bromoethyl)propylcarbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)propylcarbamic acid benzyl ester involves its reactivity towards nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity can be harnessed to modify other molecules, making it a versatile tool in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)phenylcarbamic acid benzyl ester
- (2-Bromoethyl)methylcarbamic acid benzyl ester
- (2-Bromoethyl)ethylcarbamic acid benzyl ester
Uniqueness
(2-Bromoethyl)propylcarbamic acid benzyl ester is unique due to the presence of the propyl group, which can influence its reactivity and solubility compared to similar compounds with different alkyl groups. This uniqueness can be exploited in specific synthetic applications where the properties of the propyl group are advantageous.
Properties
IUPAC Name |
benzyl N-(2-bromoethyl)-N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGKSRJRJQDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCBr)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)
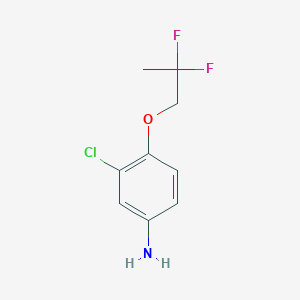
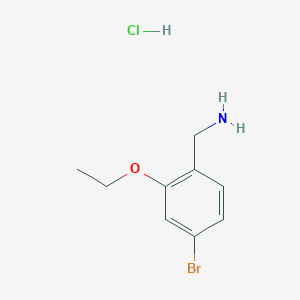
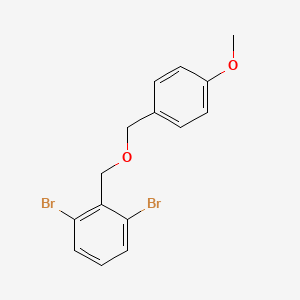

![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)
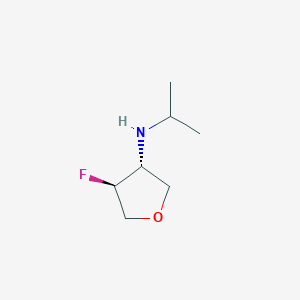


![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)
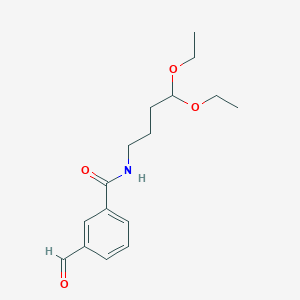
![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)

